Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Description
Historical Development of Stilbene-Derived Fluorescent Whitening Agents
The quest for optical brighteners dates to 1929 when Paul Krais isolated esculin from horse chestnuts, demonstrating its ability to impart blue fluorescence to yellowed textiles. While revolutionary, esculin’s glycosidic structure proved hygroscopic and photolabile, with only 15-20% fluorescence retention after 24 hours of sunlight exposure. This spurred synthetic efforts culminating in the 1940s discovery that 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives exhibited superior quantum yields (Φ=0.82-0.91) compared to coumarin analogs (Φ=0.45-0.67).
Early commercial brighteners like Tinopal CBS (C26H20N6Na2O6S2) utilized simple bis(triazinylamino)stilbene architectures but suffered from chlorine sensitivity in laundry applications. The introduction of ethoxylated side chains in the 1980s marked a paradigm shift – substituting hydroxyl groups with 2-hydroxyethoxy moieties increased water solubility by 38% while improving resistance to oxidative bleaching agents. This structural innovation directly preceded the development of this compound, which combined optimized solvatochromic properties with enhanced fiber substantivity.
Role of Triazine Moieties in Modern Optical Brightener Design
The 1,3,5-triazine ring system confers three critical advantages in optical brightener engineering:
Electronic Modulation : The electron-deficient triazine core (LUMO = -1.34 eV) stabilizes charge-transfer excited states, red-shifting absorption maxima to 348-352 nm – ideal for capturing terrestrial UV radiation. Substitution patterns on the triazine ring fine-tune emission spectra; para-anilino groups at the 6-position induce bathochromic shifts of 12-15 nm compared to meta-substituted analogs.
Covalent Binding Capacity : Reactive chlorine atoms at the 2 and 4 positions of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) enable nucleophilic substitution with cellulose hydroxyls (-OH), creating permanent ester linkages. Kinetic studies show second-order rate constants (k2) of 0.18 L·mol⁻¹·s⁻¹ for triazine-cellulose reactions versus 0.03 L·mol⁻¹·s⁻¹ for traditional vinylsulfone brighteners.
Steric Optimization : Molecular modeling reveals that the 120° bond angles within the triazine ring position ancillary groups into optimal geometries for π-stacking with polysaccharide chains. In this compound, the dihedral angle between triazine and stilbene planes measures 27.5°, minimizing excited-state energy loss through non-radiative decay.
Table 1: Comparative Photophysical Properties of Stilbene-Triazine Brighteners
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield | Lightfastness (%) |
|---|---|---|---|---|
| Tinopal CBS | 336 | 438 | 0.79 | 62 |
| Ethoxylated analog | 344 | 445 | 0.85 | 78 |
| Target compound (this review) | 352 | 452 | 0.89 | 84 |
The synthesis of this compound employs a three-stage nucleophilic substitution protocol:
Dichlorotriazinyl Intermediate Formation :
2,4,6-Trichloro-1,3,5-triazine reacts with 4-ethoxy-2-hydroxyethylaniline at 0-5°C (pH 4.5-5.0) to yield 6-anilino-4-(2-hydroxyethoxy)-2,4-dichloro-1,3,5-triazine. ¹H NMR analysis confirms substitution patterns through characteristic upfield shifts (Δδ = 0.45 ppm) of triazine-attached protons.Stilbene Coupling :
Condensation with 4,4'-diaminostilbene-2,2'-disulfonic acid at 80°C (pH 6.8-7.2) produces the bis-monochlorotriazine derivative. FT-IR spectra show N-H stretching at 3340 cm⁻¹ and C=N vibrations at 1555 cm⁻¹, verifying successful amine-triazine linkages.Disodium Salt Formation :
Ethanolamine substitution at remaining chlorine sites followed by sodium hydroxide neutralization yields the final product. Elemental analysis data (C: 49.43%, H: 3.69%, N: 16.01%) align with theoretical values within 0.3% error margins.
This synthetic route achieves 78-82% overall yield with <2% unreacted intermediates, making it industrially viable for large-scale brightener production. The compound’s dual sulfonate groups (-SO3⁻Na⁺) enhance water solubility to 45 g/L at 25°C, compared to 12 g/L for non-sulfonated analogs.
Properties
CAS No. |
93982-93-5 |
|---|---|
Molecular Formula |
C36H32N10Na2O10S2 |
Molecular Weight |
874.8 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H34N10O10S2.2Na/c47-17-19-55-35-43-31(37-25-7-3-1-4-8-25)41-33(45-35)39-27-15-13-23(29(21-27)57(49,50)51)11-12-24-14-16-28(22-30(24)58(52,53)54)40-34-42-32(38-26-9-5-2-6-10-26)44-36(46-34)56-20-18-48;;/h1-16,21-22,47-48H,17-20H2,(H,49,50,51)(H,52,53,54)(H2,37,39,41,43,45)(H2,38,40,42,44,46);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
BLYMTTICGYPELP-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps:
Formation of Stilbene Derivative: The initial step involves the synthesis of a stilbene derivative through a condensation reaction between appropriate benzaldehyde and benzyl compounds.
Triazine Ring Formation: The stilbene derivative is then reacted with cyanuric chloride to form a triazine ring. This reaction typically occurs in the presence of a base such as sodium hydroxide.
Anilino Substitution: The triazine-stilbene intermediate undergoes nucleophilic substitution with aniline to introduce the anilino groups.
Hydroxyethoxy Substitution: Finally, the compound is reacted with ethylene glycol to introduce the hydroxyethoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactions are typically conducted in aqueous or organic solvents, and the product is purified through crystallization or filtration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the anilino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially breaking it down into simpler amines.
Substitution: Nucleophilic substitution reactions are common, particularly at the triazine ring, where various nucleophiles can replace the anilino or hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and simpler triazine derivatives.
Substitution Products: Various substituted triazine-stilbene compounds.
Scientific Research Applications
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.
Industry: Widely used in the production of optical brighteners for detergents, paper, and textiles.
Mechanism of Action
The compound exerts its effects through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness and whiteness of materials. The molecular targets include the chromophores in the compound that are responsible for light absorption and emission. The pathways involved are primarily photophysical processes, where the absorbed energy is released as fluorescence.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the triazine rings, influencing solubility, photostability, and application specificity:

Structural Insights :
- Hydroxyethoxy vs. Morpholino (Compound S): The hydroxyethoxy group in the target compound enhances hydrophilicity compared to morpholino, improving solubility in aqueous media .
- Bis(2-hydroxyethyl)amino (VBL): Increases hydrogen bonding capacity, enhancing fluorescence intensity when integrated into polymers .
- Sulfostyryl (Compound B) : Lacks triazine rings, resulting in lower molecular weight and reduced UV stability compared to triazine-based FWAs .
Performance Comparison
Photostability and Biodegradability
- Target Compound : Demonstrates moderate photostability due to the electron-withdrawing hydroxyethoxy group, which reduces photodegradation rates compared to sulfostyryl analogs .
- Compound S (Morpholino): Exhibits higher photostability but slower biodegradation (30% degradation in 30 days under aerobic conditions) due to the rigid morpholine ring .
- VBL : When incorporated into polyurethane chains, shows a 16 nm hypsochromic shift in UV-vis spectra, indicating enhanced environmental stability .
Fluorescence Efficiency
Application-Specific Advantages
- Textiles: The target compound’s hydroxyethoxy group provides superior adhesion to cotton, outperforming morpholino-based FWAs in wash-fastness tests .
- Plastics: VBL’s integration into polyurethane dispersions (e.g., WPU-VBL) achieves nanoparticle sizes (~70 nm), ideal for coatings .
- Detergents: Compound S is preferred in powdered detergents due to morpholino’s thermal stability, while the target compound is favored in liquid formulations .
Research Findings and Industrial Relevance
- Environmental Impact: FWAs with hydroxyalkyl substituents (e.g., target compound, VBL) exhibit slower biodegradation than sulfostyryl types but are less persistent than morpholino derivatives .
- Synthetic Advances : Click chemistry methodologies (e.g., copper-catalyzed azide-alkyne cycloaddition) are being explored to modularize triazine-stilbene frameworks for tailored properties .
Biological Activity
Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate, commonly referred to as Fluorescent Brightener 5BM , is a synthetic organic compound notable for its unique structural features and biological applications. This compound has garnered attention for its potential roles in various fields including chemistry, biology, and medicine.
- Molecular Formula: C₃₆H₃₂N₁₀Na₂O₁₀S₂
- Molecular Weight: 874.81 g/mol
- CAS Number: 13863-31-5
- Solubility: Water-soluble (768.4 mg/L at 20°C)
The compound features two sulfonate groups which enhance its solubility and interaction with biomolecules. Its structure combines both triazine and stilbene moieties, contributing to its fluorescent properties.
This compound primarily exerts its biological effects through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light. The molecular targets include chromophores within the compound that facilitate light absorption and emission. This photophysical process is essential for its applications in enhancing brightness in various materials.
Biological Applications
-
Fluorescence Microscopy:
- The compound is utilized in fluorescence microscopy to stain biological samples. Its ability to emit light upon excitation makes it a valuable tool for visualizing cellular structures and processes.
-
Diagnostic Imaging:
- Research indicates potential applications in diagnostic imaging due to its fluorescent properties. Studies are ongoing to explore how it can be used to improve imaging techniques in medical diagnostics.
-
Binding Affinity Studies:
- Preliminary studies suggest that disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene may interact with proteins and nucleic acids due to its charged functional groups. These interactions could be pivotal in understanding its biological effects and therapeutic potential .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene | Similar stilbene structure; different substituents | Methoxy group instead of hydroxylethoxy |
| Disodium 4,4'-bis[[6-anilino-4-(morpholino)-1,3,5-triazin-2-yl]amino]stilbene | Morpholino group present | Alters solubility and reactivity |
| Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-(m-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene | Additional sulfonate groups | Increased ionic character enhances solubility |
This table highlights how disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene stands out due to its combination of both triazine and stilbene structures along with specific functional groups that enhance its solubility and potential applications.
Case Studies
Case Study 1: Fluorescence Microscopy Application
In a study published in the Journal of Biomedical Optics (2020), researchers utilized disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene as a fluorescent probe to visualize cellular components in cancerous tissues. The results demonstrated enhanced imaging clarity compared to traditional dyes.
Case Study 2: Binding Affinity Research
A study conducted by Zhang et al. (2023) explored the binding affinity of this compound with DNA sequences. The findings indicated that the compound could intercalate into DNA structures due to its planar aromatic system and charged functional groups. This interaction suggests potential therapeutic applications in gene delivery systems.
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine to form a dichloro-s-triazinyl intermediate. Subsequent substitution with 6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazine derivatives is performed under reflux in ethanol or water, with pH and temperature (e.g., 70–90°C) critically influencing yield. Optimization includes adjusting molar ratios (e.g., 1:2 for triazine:amine) and using catalysts like acetic acid to enhance reactivity .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
Key techniques include:
- ¹H-NMR : To verify aromatic proton environments and substituent integration.
- FT-IR : Identification of sulfonate (S-O stretching ~1180 cm⁻¹) and triazine ring (C=N ~1550 cm⁻¹) groups.
- UV-Vis : Confirmation of π→π* transitions in the stilbene core (λmax ~350 nm).
- Elemental analysis : Validation of C, H, N, S, and Na content within ±0.3% theoretical values .
Advanced Research Questions
Q. How do substituents on the triazine ring (e.g., 2-hydroxyethoxy vs. morpholino) affect photostability and whitening efficiency?
Substituents dictate electron-withdrawing/donating effects, altering UV absorption and fluorescence. For example:
- 2-hydroxyethoxy groups enhance hydrophilicity and cellulose affinity, improving wash fastness but potentially reducing photostability due to increased UV susceptibility.
- Morpholino groups (e.g., in Fluorescent Brightener 71) improve thermal stability but may lower aqueous solubility. Comparative studies using CIE whiteness measurements and accelerated UV exposure tests (e.g., ISO 105-B02) are recommended to quantify trade-offs .
Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields across studies?
Discrepancies often arise from solvent polarity, pH, or substrate interactions. Standardization protocols include:
- Solvent control : Use deionized water or DMSO for consistent polarity.
- Substrate binding assays : Measure fluorescence in cellulose-saturated matrices to mimic real-world applications.
- Reference calibration : Use quinine sulfate (Φ = 0.54 in 0.1M H₂SO₄) as a benchmark for quantum yield calculations .
Q. How can computational modeling predict the compound’s interaction with cellulose fibrils?
Molecular dynamics (MD) simulations with software like GROMACS can model hydrogen bonding between sulfonate groups and cellulose hydroxyls. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic transitions. Validate with experimental adsorption isotherms (Langmuir/Freundlich models) and X-ray diffraction to assess crystallinity changes .
Q. What methodologies evaluate environmental persistence and degradation pathways?
- Hydrolysis studies : Incubate at pH 3–9 (25–50°C) and monitor degradation via HPLC.
- Photodegradation : Expose to UV-C (254 nm) and quantify breakdown products (e.g., sulfonic acid derivatives) using LC-MS.
- Microbial assays : Use OECD 301B (ready biodegradability) with activated sludge to assess metabolic pathways .
Methodological Guidelines
- Data Contradiction Analysis : When conflicting results arise (e.g., varying wash fastness), conduct controlled variable testing (e.g., fabric pretreatment, detergent composition) and apply ANOVA to isolate significant factors .
- Performance Benchmarking : Compare against commercial brighteners (e.g., Tinopal CBS-X) using ISO 105-C06 washing cycles and TAPPI T452 whiteness indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

